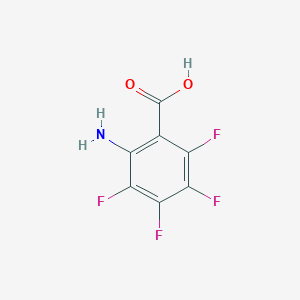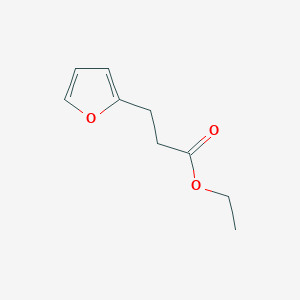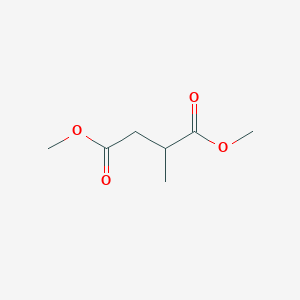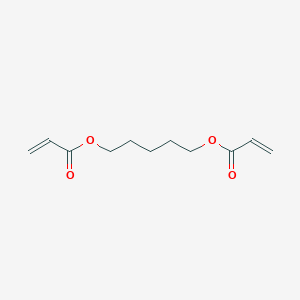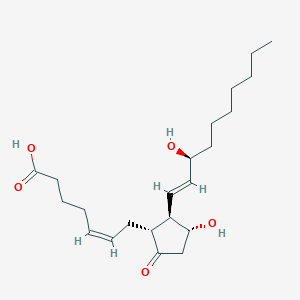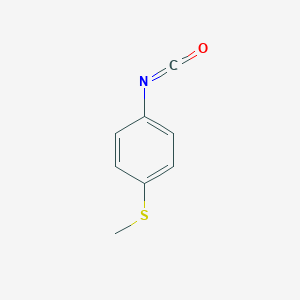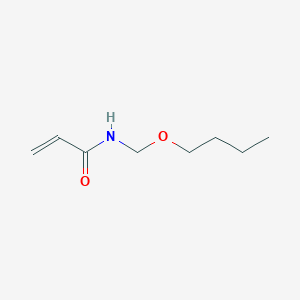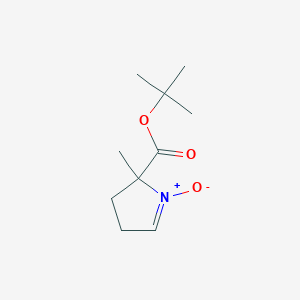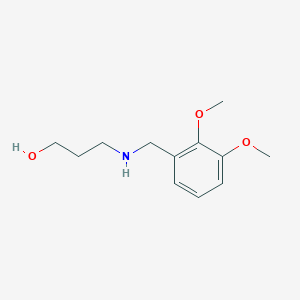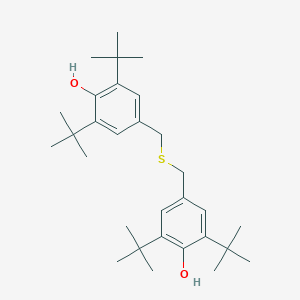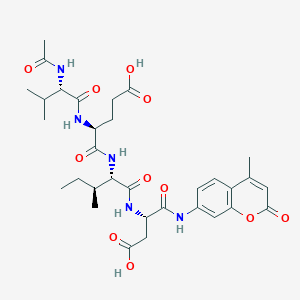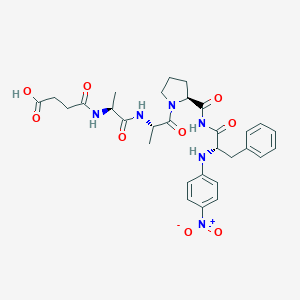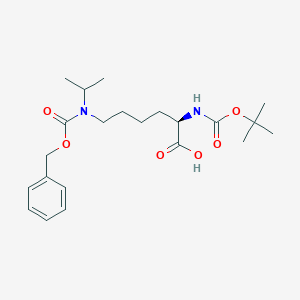
Boc-D-lysine(ip/cbz)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-lysine(ip/cbz)” is a compound that involves the dual protection of amino functions . It is a product containing one or two Boc-groups resulting from dual protection of amines and amides . It is also known as Nα-(tert-Butoxycarbonyl)-D-lysine or Nα-Boc-D-lysine .
Synthesis Analysis
The synthesis of “Boc-D-lysine(ip/cbz)” involves the protection of amine using Boc2O (Di-t-butyl dicarbonate) . The amine attacks the carbonyl carbon of the carbonate, which forms a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .Molecular Structure Analysis
The empirical formula of “Boc-D-lysine(ip/cbz)” is C11H22N2O4 . It has a molecular weight of 246.30 . Another variant, Nα-Cbz-Nε-Boc-D-Lysine, has an empirical formula of C19H28N2O6 and a molecular weight of 380.44 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-D-lysine(ip/cbz)” include the attack of the amine on the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate .Physical And Chemical Properties Analysis
“Boc-D-lysine(ip/cbz)” is a powder . It has an empirical formula of C11H22N2O4 and a molecular weight of 246.30 .Orientations Futures
The use of “Boc-D-lysine(ip/cbz)” in the synthesis of multifunctional targets is expected to continue due to its attractive properties . It is ranked as “one of the most commonly used protective groups for amines” and is expected to continue to play a pivotal role in the synthesis of products containing one or two Boc-groups .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-lysine(ip/cbz) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

